N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide
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Overview
Description
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a fluorophenyl group, a chromen-4-one core, and a methylbenzamide moiety. The unique structural features of this compound make it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via electrophilic aromatic substitution reactions, often using fluorinated benzene derivatives as starting materials.
Coupling with Methylbenzamide: The final step involves coupling the chromen-4-one derivative with 2-methylbenzamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-chlorobenzamide
- N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-bromobenzamide
- N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-iodobenzamide
Uniqueness
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and bioactivity, making it a valuable compound for various applications.
Biological Activity
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H14FNO3, with a molecular weight of 359.3 g/mol. The compound features a chromenone core, which is known for its ability to interact with various biological targets.
Property | Value |
---|---|
Molecular Formula | C22H14FNO3 |
Molecular Weight | 359.3 g/mol |
CAS Number | 923227-92-3 |
Anticancer Activity
Research indicates that compounds related to this compound exhibit significant anticancer properties. For instance, studies have shown that similar chromenone derivatives can induce apoptosis in various cancer cell lines, including bladder and colon cancer cells. The mechanism often involves the downregulation of anti-apoptotic proteins such as XIAP and Cyclin D1, leading to cell cycle arrest and increased apoptosis rates .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been highlighted in multiple studies. It appears to inhibit the NF-kB signaling pathway, which plays a crucial role in inflammatory responses. By downregulating pro-inflammatory cytokines such as IL-6 and TNF-alpha, this compound can mitigate inflammation in vitro and in vivo .
Antioxidant Activity
The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and reduce oxidative stress. This activity is vital for protecting cells from oxidative damage, which is implicated in various diseases, including cancer and neurodegenerative disorders .
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound promotes apoptosis through the activation of caspases and the downregulation of anti-apoptotic factors.
- Inhibition of Cell Proliferation : By affecting cell cycle regulators, it can halt the proliferation of cancer cells.
- Modulation of Signaling Pathways : It influences key signaling pathways such as PI3K/Akt and MAPK, which are integral to cell survival and proliferation .
Study on Bladder Cancer Cells
In a study examining the effects on bladder cancer cell lines (T24T and UMUC3), treatment with this compound resulted in significant reductions in cell viability and induction of apoptosis at concentrations ranging from 10 µM to 60 µM. The study reported a notable downregulation of Cyclin D1 and XIAP expression levels post-treatment .
In Vivo Efficacy
Another investigation assessed the compound's efficacy in tumor-bearing xenograft mouse models. Mice treated with a dosage of 150 mg/kg exhibited reduced tumor mass compared to controls, corroborating its potential as an effective anticancer agent .
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FNO3/c1-14-6-2-3-7-16(14)23(27)25-15-10-11-21-18(12-15)20(26)13-22(28-21)17-8-4-5-9-19(17)24/h2-13H,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVQHYRLDADPCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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